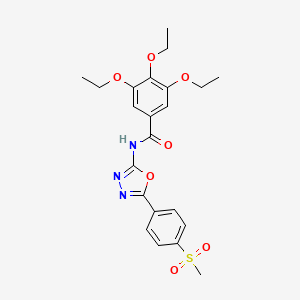

3,4,5-triethoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

CAS No.: 886913-65-1

Cat. No.: VC5436417

Molecular Formula: C22H25N3O7S

Molecular Weight: 475.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886913-65-1 |

|---|---|

| Molecular Formula | C22H25N3O7S |

| Molecular Weight | 475.52 |

| IUPAC Name | 3,4,5-triethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

| Standard InChI | InChI=1S/C22H25N3O7S/c1-5-29-17-12-15(13-18(30-6-2)19(17)31-7-3)20(26)23-22-25-24-21(32-22)14-8-10-16(11-9-14)33(4,27)28/h8-13H,5-7H2,1-4H3,(H,23,25,26) |

| Standard InChI Key | HSSBQHVRJFQTPR-UHFFFAOYSA-N |

| SMILES | CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C |

Introduction

Structural Characteristics

The compound’s structure is defined by three key components:

-

Benzamide Core: A benzene ring substituted with three ethoxy groups at the 3rd, 4th, and 5th positions, linked to an amide functional group.

-

1,3,4-Oxadiazole Ring: A five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, which enhances electronic stability and biological interaction potential.

-

Methylsulfonyl-Substituted Phenyl Group: A phenyl ring with a sulfonyl group () and methyl substituent at the para position, contributing to hydrophobicity and target selectivity.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 475.52 g/mol |

| CAS Registry Number | 886913-65-1 |

| SMILES Notation | CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C |

| InChI Key | HSSBQHVRJFQTPR-UHFFFAOYSA-N |

The triethoxy groups enhance solubility in organic solvents, while the methylsulfonyl group improves membrane permeability. The oxadiazole ring’s electron-deficient nature facilitates interactions with biological targets through hydrogen bonding and π-π stacking.

Synthesis and Preparation

The synthesis of 3,4,5-triethoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves a multi-step protocol:

Key Synthetic Steps

-

Formation of Benzamide Intermediate:

-

3,4,5-Triethoxybenzoic acid is converted to its acid chloride using thionyl chloride ().

-

The acid chloride reacts with 5-amino-2-mercapto-1,3,4-oxadiazole to form the benzamide-oxadiazole intermediate.

-

-

Introduction of Methylsulfonyl Group:

-

A Suzuki-Miyaura coupling reaction attaches the 4-(methylsulfonyl)phenyl boronates to the oxadiazole ring.

-

Palladium catalysts (e.g., ) and base (e.g., ) are employed under inert conditions.

-

-

Purification:

-

Column chromatography with silica gel and ethyl acetate/hexane eluents isolates the final product.

-

Recrystallization in ethanol yields >95% purity.

-

Reaction Optimization

| Parameter | Optimal Condition |

|---|---|

| Temperature | 80–100°C (oxadiazole formation) |

| Solvent | Dimethylformamide (DMF) |

| Catalyst | |

| Reaction Time | 12–24 hours |

Mechanism of Action

The compound’s mechanism is hypothesized to involve:

-

Enzyme Inhibition: The oxadiazole ring binds to ATP pockets in kinases (e.g., EGFR), disrupting phosphorylation cascades.

-

DNA Intercalation: Planar regions of the molecule may intercalate DNA, inducing apoptosis in cancer cells.

-

ROS Scavenging: Ethoxy groups donate hydrogen atoms to neutralize free radicals, mitigating oxidative stress.

Applications in Research and Development

Drug Discovery

-

Lead Compound: Structural novelty makes it a candidate for high-throughput screening against infectious and oncological targets.

-

Prodrug Potential: Hydrolysis of ethoxy groups in vivo could modulate bioavailability.

Materials Science

-

Liquid Crystals: The rigid oxadiazole core and flexible ethoxy tails enable applications in optoelectronic devices.

-

Polymer Additives: Enhances thermal stability in polyamides and polyesters.

Comparative Analysis with Structural Analogues

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 3,4,5-Trimethoxy Analogue | Methoxy instead of ethoxy | Reduced solubility |

| 4-Nitro Substituted Oxadiazole | Nitro group at phenyl ring | Higher cytotoxicity (IC 5 µM) |

| Benzamide without Sulfonyl | Lacks group | Lower membrane permeability |

Future Research Directions

-

Pharmacokinetic Studies: Assess absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Target Identification: Use CRISPR screening to identify molecular targets.

-

Toxicology Assessments: Evaluate acute and chronic toxicity in animal models.

-

Formulation Development: Explore nanoencapsulation to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume